4-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide
Description
4-Methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide is a heterocyclic small molecule featuring a thiazole core substituted with a phenyl group at position 2, a methyl group at position 4, and a carboxamide side chain linked to a morpholinopyrimidine moiety. The morpholinopyrimidine substituent is a critical structural element, as morpholine rings are known to enhance solubility and modulate target binding affinity .
Properties
IUPAC Name |
4-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-12-17(25-21(23-14)26-8-10-28-11-9-26)13-22-19(27)18-15(2)24-20(29-18)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKLMNJDIZFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl-2-morpholinopyrimidine with appropriate acylating agents under controlled conditions. The general synthetic route includes:
- Reagents : 6-methyl-2-morpholinopyrimidine, phenylthiazole derivatives, and coupling agents.
- Conditions : Reactions are often conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60°C) to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies demonstrated that it has a notable effect against fungal pathogens, potentially through disruption of cell membrane integrity.
The proposed mechanism of action involves the inhibition of specific enzymes critical for microbial survival. The compound may bind to active sites on these enzymes, thereby modulating their activity and leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of similar compounds in the thiazole family. Notably:
- Study on MAO-A Inhibition : A related compound demonstrated potent inhibition of monoamine oxidase A (MAO-A), which is crucial for neurotransmitter metabolism. The IC50 value was reported at 0.060 µM, indicating strong inhibitory potential compared to standard inhibitors like moclobemide .
- Anti-inflammatory Properties : Compounds structurally similar to this compound have shown anti-inflammatory effects by inhibiting iNOS and COX-2 expression in macrophage cells stimulated by lipopolysaccharides (LPS) .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have indicated that modifications in the chemical structure can significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing morpholinopyrimidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, derivatives have shown significant activity against human cancer cell lines like HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Morpholinopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| V4 | HCT-116 | 12.5 | Induction of apoptosis |
| V8 | MCF-7 | 15.3 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound's derivatives have also been investigated for anti-inflammatory properties. Studies indicate that certain morpholinopyrimidine derivatives can inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammation-related disorders .
Case Study:
A study demonstrated that the derivative V8 significantly reduced inflammatory markers in RAW 264.7 macrophage cells, indicating its promise as an anti-inflammatory agent .
Drug Development
The unique structural features of 4-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylthiazole-5-carboxamide make it a candidate for further drug development. Its ability to modulate key biological pathways involved in cancer and inflammation positions it as a potential lead compound for new therapies.
Molecular Docking Studies
Molecular docking studies have shown that this compound exhibits strong binding affinity to target proteins involved in inflammatory responses and cancer progression. These studies facilitate the understanding of the interaction between the compound and its biological targets, guiding future modifications to enhance efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on modifications to the thiazole core, pyrimidine substituents, and carboxamide side chains. Below is a comparative analysis of key derivatives:
Key Findings from Comparative Studies
Morpholine vs. Piperazine/Pyridine Substituents
- Morpholine-containing derivatives (e.g., target compound, 6 ) exhibit superior aqueous solubility compared to piperazine (e.g., Dasatinib) or pyridine analogues (e.g., ), likely due to morpholine’s polarity and hydrogen-bonding capacity .
- However, piperazine-linked compounds like Dasatinib demonstrate higher kinase selectivity, attributed to the flexibility of the piperazine side chain .
Impact of Sulfonyl vs. Carbonyl Linkers
- The sulfonyl group in 7 () reduces metabolic degradation but increases molecular weight, compromising passive diffusion across cell membranes .
Trifluoromethylphenyl vs. Morpholinopyrimidine The trifluoromethylphenyl group in ’s compound enhances target binding (e.g., VEGFR-2) via hydrophobic interactions but significantly lowers solubility, necessitating formulation optimization .
Thiazole Core Modifications Derivatives with aminothiazole cores (e.g., 4a) show reduced potency compared to carboxamide variants, underscoring the importance of the carboxamide moiety for target engagement .
Pharmacological Screening Data
- Kinase Inhibition: Morpholinopyrimidine derivatives exhibit IC₅₀ values in the nanomolar range for kinases like EGFR and CDK2 .
- Cytotoxicity : Thiazole carboxamides with morpholine substituents show IC₅₀ values of 1–10 μM in HeLa and MCF-7 cell lines .
Q & A
Basic Research Question
- NMR spectroscopy : Focus on ¹H NMR signals for thiazole protons (δ 7.5–8.5 ppm) and morpholine methyl groups (δ 2.3–3.1 ppm). ¹³C NMR should confirm carboxamide carbonyls (~165–170 ppm) .
- HRMS : Prioritize molecular ion peaks ([M+H]⁺) to verify the molecular formula (e.g., C₂₁H₂₄N₆O₂S) and fragmentation patterns for structural validation .
- IR spectroscopy : Key bands include C=O stretches (~1680 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .
How can researchers resolve contradictions in biological activity data between structurally similar thiazole-pyrimidine hybrids?
Advanced Research Question
- Comparative SAR analysis : Systematically vary substituents (e.g., morpholine vs. thiomorpholine) and assess binding affinity using kinase inhibition assays .
- Pharmacological screening : Validate activity discrepancies via dose-response curves in primary cell lines and counter-screening against off-target receptors .
- Structural modeling : Use molecular docking to compare binding poses of analogs with divergent activity profiles .
What methodologies are recommended for optimizing reaction yields in multi-step syntheses of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading (e.g., microwave-assisted synthesis reduces reaction time by 40%) .
- Flow chemistry : Continuous-flow systems improve reproducibility in steps requiring precise stoichiometry (e.g., acylation) .
- Protection-deprotection strategies : Use 4-methoxybenzyl (PMB) groups to prevent side reactions during amidation .
What are the stability profiles of this compound under various storage conditions, and what degradation products are observed?
Basic Research Question
- Stability : The compound is stable at –20°C under inert gas but degrades in humid conditions (>50% degradation in 30 days at 25°C/60% RH) .
- Degradation pathways : Hydrolysis of the carboxamide group yields 4-methyl-2-phenylthiazole-5-carboxylic acid and morpholine-pyrimidine fragments, detectable via LC-MS .
How do modifications to the morpholine or thiazole substituents impact the compound's target binding affinity?
Advanced Research Question
- Morpholine replacement : Substituting morpholine with thiomorpholine increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in rodent models .
- Thiazole modifications : Fluorination at the phenyl ring improves kinase selectivity (e.g., 10-fold higher IC₅₀ against ABL1 vs. SRC) .
- QSAR modeling : Use Hammett constants (σ) to predict electronic effects of substituents on binding .
What chromatographic methods are validated for purity analysis of this compound?
Basic Research Question
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time: ~12.5 min .
- Reference standards : Co-inject with synthesized intermediates (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) to confirm purity >98% .
What computational or experimental approaches are used to correlate the compound's structural features with observed in vitro/in vivo discrepancies?
Advanced Research Question
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using LC-HRMS and compare with in vitro microsomal data .
- Plasma protein binding assays : Measure free fraction via equilibrium dialysis to explain reduced in vivo efficacy despite high in vitro potency .
- Molecular dynamics simulations : Model interactions with serum albumin to predict pharmacokinetic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
